molecular formula C17H14BrNO4 B4191333 8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B4191333
M. Wt: 376.2 g/mol
InChI Key: HBLKACJCVGJYOZ-UHFFFAOYSA-N
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Description

8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure fused with a dioxolo ring and substituted with a bromo and methoxy group

Preparation Methods

The synthesis of 8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-2-methoxyphenol, which is achieved through acetylation protection of o-methoxyphenol, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation . The next steps involve the formation of the quinoline core and the fusion with the dioxolo ring, which requires specific reaction conditions and catalysts to ensure the correct formation of the desired product.

Chemical Reactions Analysis

8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit topoisomerases, which are enzymes involved in DNA replication and transcription .

Comparison with Similar Compounds

Similar compounds to 8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE include other quinoline derivatives and dioxolo-fused heterocycles These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-14-3-2-9(18)4-12(14)10-6-17(20)19-13-7-16-15(5-11(10)13)22-8-23-16/h2-5,7,10H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKACJCVGJYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 3
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 4
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 5
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 6
8-(5-BROMO-2-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

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